Product packaging for Eragidomide(Cat. No.:CAS No. 1860875-51-9)

Eragidomide

Cat. No.: B606532
CAS No.: 1860875-51-9
M. Wt: 461.8 g/mol
InChI Key: PWBHUSLMHZLGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Molecular Glue Degraders in Oncology

Molecular glue degraders are small molecules that induce and stabilize the interaction between an E3 ubiquitin ligase and a target protein that would not normally interact. icr.ac.ukfrontiersin.org This induced proximity leads to the "tagging" of the target protein with ubiquitin, marking it for destruction by the proteasome. icr.ac.uk This mechanism offers the potential to target proteins that have been historically considered "undruggable" due to the lack of suitable binding pockets for traditional inhibitors. drugdiscoverytrends.comabbvie.com

In oncology, molecular glues hold immense promise for overcoming resistance to existing therapies and targeting oncogenic drivers that have remained elusive. drugdiscoverytrends.comfrontiersin.org Their ability to catalytically induce the degradation of target proteins means that even low doses can lead to sustained protein depletion, potentially offering a more durable and effective anti-cancer response with an improved safety profile. drugdiscoverytrends.com

Historical Development and Evolution of Cereblon E3 Ligase Modulators (CELMoDs)

The story of molecular glues is intrinsically linked to the history of thalidomide (B1683933) and its analogs, known as immunomodulatory imide drugs (IMiDs). drughunter.comwikipedia.org Initially infamous for its teratogenic effects, thalidomide was later discovered to possess anti-inflammatory and anti-cancer properties. wikipedia.org In 2010, it was discovered that thalidomide and its derivatives exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a component of the CRL4^CRBN^ E3 ubiquitin ligase complex. frontiersin.orgrsc.orgrsc.org

This seminal discovery revealed that IMiDs function as molecular glues, recruiting specific proteins, known as neosubstrates, to the CRBN complex for degradation. rsc.org This understanding spurred the development of a new class of more potent and selective agents called Cereblon E3 Ligase Modulators (CELMoDs). rsc.orgresearchgate.net Unlike the earlier IMiDs, which were discovered through phenotypic screening, the development of newer CELMoDs has been a more rational, target-driven process. rsc.org These agents are designed to have a higher affinity for CRBN and to induce the degradation of specific target proteins with greater efficiency and selectivity. researchgate.netmdpi.com

Positioning of Eragidomide as a First-in-Class GSPT1-Selective Modulator

This compound (CC-90009) represents a significant advancement in the field of CELMoDs. medchemexpress.comambeed.cnmedchemexpress.com It is a first-in-class, orally bioavailable small molecule that selectively targets the translation termination factor GSPT1 for degradation. medchemexpress.comontosight.aiprobechem.com GSPT1, also known as eRF3a, plays a critical role in protein synthesis and cell cycle control. patsnap.combmsscience.compatsnap.com

The development of this compound was the result of a deliberate search for new CELMoDs with potent anti-cancer activity. ashpublications.org Through cell-based screening, this compound was identified as a compound that selectively induces the degradation of GSPT1. ashpublications.orgpatsnap.com This selectivity is a key differentiator from earlier compounds like CC-885, which targeted a broader range of proteins. ashpublications.orgresearchgate.net

The mechanism of action of this compound involves binding to CRBN and inducing a conformational change that facilitates the recruitment of GSPT1 to the CRL4^CRBN^ E3 ligase complex. medchemexpress.comambeed.cnontosight.ai This leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. medchemexpress.comambeed.cnashpublications.orgnih.gov The depletion of GSPT1 has been shown to be essential for this compound's anti-leukemic effects. ashpublications.org

Preclinical studies have demonstrated that the degradation of GSPT1 by this compound leads to the activation of the integrated stress response pathway, which in turn induces apoptosis (programmed cell death) in cancer cells. bmsscience.compatsnap.comashpublications.org This targeted degradation of GSPT1 has shown significant anti-proliferative activity in various cancer models, particularly in acute myeloid leukemia (AML) and MYC-driven lung cancer. medchemexpress.compatsnap.comnih.gov In AML, this compound has been shown to reduce leukemia engraftment and eliminate leukemia stem cells in preclinical models. medchemexpress.comashpublications.orgnih.gov

Research Findings on this compound

Extensive research has been conducted to elucidate the efficacy and mechanism of this compound.

Table 1: Key Research Findings for this compound (CC-90009)

Finding Description Supporting Evidence
Selective GSPT1 Degradation This compound selectively targets the GSPT1 protein for degradation via the CRL4^CRBN^ E3 ubiquitin ligase complex. patsnap.comashpublications.orgnih.gov Mass spectrometry analysis confirmed a selective reduction of GSPT1 levels in AML cells treated with this compound, with no significant impact on other proteins. patsnap.com
CRBN-Dependent Activity The anti-cancer activity of this compound is dependent on the presence of Cereblon (CRBN). patsnap.com Removal of CRBN using CRISPR/Cas9 gene editing negated the effects of this compound. patsnap.com
Induction of Apoptosis Degradation of GSPT1 by this compound triggers apoptosis in cancer cells. medchemexpress.compatsnap.com This compound induced apoptosis in multiple AML cell lines within 16 to 48 hours. patsnap.com
Anti-Leukemic Activity This compound demonstrates potent anti-leukemic activity in preclinical models of acute myeloid leukemia (AML). medchemexpress.comresearchgate.net In xenograft models using patient-derived AML samples, this compound reduced leukemia engraftment and leukemia stem cells. medchemexpress.comashpublications.org
Integrated Stress Response The degradation of GSPT1 activates the integrated stress response pathway, contributing to apoptosis. bmsscience.compatsnap.comashpublications.org Mechanistic studies have linked GSPT1 degradation by this compound to the activation of this pathway. patsnap.comashpublications.org
Clinical Activity Early clinical trials have shown evidence of GSPT1 degradation and anti-leukemic activity in patients with relapsed or refractory AML. researchgate.net A phase 1 study showed a dose-dependent decrease in GSPT1 levels in peripheral blood blasts and evidence of antileukemic activity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18ClF2N3O4 B606532 Eragidomide CAS No. 1860875-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2,2-difluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF2N3O4/c23-15-4-2-14(3-5-15)22(24,25)21(32)26-10-12-1-6-16-13(9-12)11-28(20(16)31)17-7-8-18(29)27-19(17)30/h1-6,9,17H,7-8,10-11H2,(H,26,32)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBHUSLMHZLGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(C4=CC=C(C=C4)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860875-51-9
Record name Eragidomide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1860875519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERAGIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76M2Z6366
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Elucidation of Eragidomide S Molecular and Cellular Mechanisms of Action

Direct Binding and Interaction with Cereblon (CRBN) E3 Ligase

Eragidomide functions as a molecular glue that directly binds to Cereblon (CRBN), a key substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). medchemexpress.comontosight.ai This binding event is the initiating step in its mechanism of action. Unlike traditional enzyme inhibitors, this compound does not block the active site of CRBN. Instead, it modulates its activity, inducing a conformational change in the E3 ubiquitin ligase complex. ontosight.ai This alteration of the CRBN surface creates a novel binding interface that enables the recruitment of proteins not typically targeted by this E3 ligase. jci.org

Selective Neosubstrate Recruitment: GSPT1-Specific Ubiquitination

Following its binding to CRBN, this compound selectively recruits the G1 to S phase transition 1 (GSPT1) protein as a "neosubstrate" to the CRL4^CRBN^ complex. medchemexpress.comontosight.ai GSPT1, a translation termination factor, is not a natural substrate of CRBN. jci.orgresearchgate.net The formation of the this compound-CRBN-GSPT1 ternary complex is a critical step that marks GSPT1 for ubiquitination. ontosight.ai This process involves the transfer of ubiquitin molecules to GSPT1, effectively tagging it for destruction. This compound is noted for its high selectivity for GSPT1. medchemexpress.comprobechem.com

Proteasomal Degradation Pathway Engagement by this compound-CRBN-GSPT1 Ternary Complex

The newly formed this compound-CRBN-GSPT1 ternary complex engages the cell's natural protein disposal system, the ubiquitin-proteasome pathway. medchemexpress.comresearchgate.net The polyubiquitinated GSPT1 is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome then unfolds and degrades GSPT1 into smaller peptides, effectively eliminating it from the cell. ontosight.ai This targeted protein degradation is the core of this compound's therapeutic strategy. biospace.com

Downstream Cellular Consequences of GSPT1 Degradation

The this compound-induced degradation of GSPT1 triggers a cascade of downstream cellular events, ultimately leading to the death of malignant cells.

Disruption of G1 to S Phase Transition and Cell Cycle Arrest

The targeted degradation of GSPT1 disrupts the normal progression of the cell cycle. ontosight.ai Specifically, it causes an arrest at the G1/S checkpoint, preventing cells from entering the S phase, where DNA replication occurs. ontosight.ai This cell cycle arrest is a key anti-proliferative effect of this compound.

Induction of Apoptosis in Malignant Cells

The depletion of GSPT1 has been shown to rapidly induce apoptosis, or programmed cell death, in malignant cells, particularly in acute myeloid leukemia (AML). medchemexpress.commedchemexpress.comchemscene.com This apoptotic response contributes significantly to the anti-tumor activity of this compound. In AML cells, GSPT1 degradation has been observed to reduce leukemia engraftment and diminish leukemia stem cells. medchemexpress.commedchemexpress.comchemscene.com

Preclinical Assessment of Eragidomide S Efficacy and Biological Impact

In Vitro Studies on Anti-Proliferative Activity

Evaluation Across Various Cancer Cell Lines, with a Focus on Acute Myeloid Leukemia (AML)

In vitro studies have demonstrated Eragidomide's potent anti-proliferative activity across a range of human AML cell lines. A screening of 11 human AML cell lines, harboring various common oncogenic mutations, revealed that this compound was highly effective in 10 of them. nih.govresearchgate.net The 50% inhibitory concentration (IC50) values in these sensitive cell lines ranged from 3 to 75 nM. researchgate.netresearchgate.net This indicates a broad spectrum of activity against different AML subtypes.

Notably, this compound displayed significantly less impact on the viability of peripheral blood mononuclear cells (PBMCs) and the normal liver cell line THLE-2, suggesting a degree of selectivity for cancer cells. nih.govtargetmol.com The anti-leukemic activity of this compound was further confirmed in a panel of 30 primary patient samples from individuals with newly diagnosed or relapsed/refractory AML, where it exhibited concentration-dependent efficacy in 26 of the samples with an average half-maximal effective concentration (EC50) of 21 nM. researchgate.net

Table 1: Anti-proliferative Activity of this compound in AML Cell Lines

Cell Line IC50 (nM)
NB4 Data not specified
U937 Data not specified
KG-1 9.50 ± 0.71 patsnap.com
MOLM-13 Data not specified
HL60 Data not specified
MV4-11 EC50: 62 medchemexpress.com
OCI-AML3 Resistant targetmol.com

Dose-Dependent Effects on Cell Viability and Clonogenic Potential

The cytotoxic effects of this compound on AML cells are dose-dependent. researchgate.net As the concentration of this compound increases, there is a corresponding decrease in cell viability. This effect is linked to the induction of apoptosis. nih.govtargetmol.com

Furthermore, this compound has been shown to reduce the clonogenic potential of AML cells, which is the ability of a single cell to proliferate and form a colony. This is a critical measure of anti-leukemic activity as it reflects the ability to eradicate the self-renewing population of cancer cells. Studies have shown a marked reduction in the clonogenicity of AML cells following treatment with this compound. nih.govresearchgate.netresearchgate.net

In Vivo Efficacy Studies in Disease Models

Reduction of Leukemia Engraftment in Patient-Derived Xenograft Models

Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are considered highly translational models for evaluating cancer therapies. nih.govnih.gov In vivo studies using PDX models of AML have demonstrated this compound's ability to significantly reduce leukemia engraftment. medchemexpress.comresearchgate.net

In a large-scale study involving 35 independent AML PDX models, treatment with this compound led to a greater than 75% reduction in AML engraftment in 16 of the samples. targetmol.com Ten additional samples showed a moderate response with a 45% to 75% reduction, while nine samples had a reduction of less than 25%. targetmol.com These findings highlight the potent in vivo anti-leukemic activity of this compound across a diverse set of patient-derived tumors.

Targeting and Depletion of Leukemia Stem Cells (LSCs)

Leukemia stem cells (LSCs) are a subpopulation of cells within a leukemia that are believed to be responsible for initiating and sustaining the disease, as well as driving relapse. oatext.com A crucial aspect of an effective AML therapy is its ability to target and eliminate these LSCs.

Preclinical studies have shown that this compound effectively targets and depletes LSCs. medchemexpress.comresearchgate.net The degradation of GSPT1 induced by this compound has been shown to significantly reduce the number of LSCs in primary patient xenograft models. researchgate.net This suggests that this compound has the potential to eradicate the root of the leukemia, which is a key factor for achieving long-term remission.

Mechanisms of Cell Death Induced by this compound

The primary mechanism of action of this compound is the targeted degradation of GSPT1. ontosight.aimedchemexpress.com this compound acts as a molecular glue, bringing GSPT1 into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex. medchemexpress.comjci.org This leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. ontosight.aimedchemexpress.com

The depletion of GSPT1, a crucial component of the translation termination complex, disrupts protein synthesis and induces a cellular stress response. larvol.comlarvol.com This integrated stress response is a key trigger for apoptosis, or programmed cell death, in AML cells. researchgate.netpatsnap.com Studies have shown that this compound rapidly induces apoptosis in a majority of AML cell lines, with maximal apoptosis being reached between 16 and 48 hours of exposure. researchgate.net The commitment to apoptosis occurs within 8 to 16 hours of treatment. researchgate.net This rapid induction of apoptosis is a hallmark of this compound's potent tumoricidal activity. medchemexpress.comresearchgate.netmedchemexpress.com

Clinical Development and Translational Investigations of Eragidomide

Overview of Phase 1 Clinical Trials in Hematologic Malignancies

Eragidomide has been evaluated in Phase 1 clinical trials to determine its safety, tolerability, and preliminary efficacy in patients with hematologic cancers. These early-phase studies are crucial for establishing a foundation for further clinical development.

Single-Agent Studies in Relapsed or Refractory Acute Myeloid Leukemia

A key Phase 1, open-label, dose-escalation study (NCT02848001) was initiated to assess this compound as a monotherapy in patients with relapsed or refractory AML (R/R AML). patsnap.comdrugbank.comclinicaltrials.gov The primary goals of this trial were to evaluate the safety and tolerability of increasing doses of this compound and to determine the maximum tolerated dose. clinicaltrials.gov The study enrolled 101 participants. clinicaltrials.gov

Initial findings from this trial demonstrated some anti-leukemic activity. researchgate.net However, the trial was ultimately terminated. patsnap.comdrugbank.com The termination was due to a lack of efficacy in the short-term acute phase. larvol.comspringer.com

Studies in Myelodysplastic Syndromes

The aforementioned Phase 1 study (NCT02848001) also included a cohort for patients with relapsed or refractory higher-risk myelodysplastic syndromes (MDS). drugbank.comclinicaltrials.gov The objectives for this patient group were consistent with those for the AML cohort, focusing on safety and identifying a recommended Phase 2 dose. clinicaltrials.gov Similar to the AML arm, this part of the trial was also terminated due to a lack of short-term efficacy. larvol.comspringer.com

Clinical Exploration of this compound in Combination Therapies

Recognizing the potential for synergistic effects, researchers have explored this compound in combination with existing anti-leukemia treatments. This strategy aims to enhance treatment efficacy and overcome potential resistance mechanisms.

Co-administration with Standard Anti-Leukemia Agents (e.g., Azacitidine, Venetoclax, Gilteritinib)

A Phase 1b, open-label, multi-arm clinical trial (NCT04336982) was designed to evaluate the safety and efficacy of this compound in combination with various anti-leukemia agents in subjects with AML. medchemexpress.compatsnap.com The planned combinations included this compound with azacitidine, venetoclax, and gilteritinib. larvol.com

Preclinical data supported these combinations. For instance, in vitro and in vivo models of AML suggested that combining this compound with FLT3 inhibitors like gilteritinib, BCL2 inhibitors like venetoclax, and hypomethylating agents like azacitidine could lead to synergistic anti-leukemic activity. larvol.com Despite the scientific rationale, this combination therapy trial was also terminated, with the sponsor citing a change in business objectives as the reason. springer.com

Analysis of Clinical Efficacy and Pharmacodynamic Biomarkers

The clinical development of this compound has been guided by the analysis of its efficacy and the identification of pharmacodynamic biomarkers to measure its biological activity in patients.

In the single-agent Phase 1 trial for R/R AML, responses to this compound were observed in some patients. researchgate.net Pharmacodynamic analyses from this study showed that treatment with this compound led to the degradation of its target protein, GSPT1, in leukemic blasts. larvol.com A correlation was noted between deeper and more rapid GSPT1 degradation and more significant and persistent reductions in blast counts. larvol.com This suggests that GSPT1 degradation is a key on-target effect of the drug and a potential biomarker for treatment response. larvol.com

Challenges and Considerations in Clinical Progression of this compound

The clinical development of this compound has faced several significant hurdles that have impacted its progression. The termination of both the single-agent and combination therapy Phase 1 trials highlights these challenges. patsnap.comspringer.com

A primary challenge has been achieving a favorable benefit-to-risk profile. While showing some efficacy, concerns about toxicity have been raised, casting doubt on its continued clinical development. researchgate.netresearchgate.net The degradation of an essential protein like GSPT1 suggests a potentially narrow therapeutic index, emphasizing the need for precise biomarkers to guide treatment and patient selection. researchgate.net

Furthermore, the termination of the combination trial due to a change in business objectives points to the broader strategic and financial challenges inherent in drug development. springer.comopenaccessjournals.com The high costs and long timelines associated with clinical trials mean that companies must continuously evaluate the commercial viability of their drug candidates. openaccessjournals.comappliedclinicaltrialsonline.com The competitive landscape of AML treatment, with the approval and investigation of other targeted therapies, also influences these decisions. targetedonc.comnih.gov

The complexities of patient recruitment, especially for targeted therapies requiring specific mutations, and navigating regulatory hurdles are additional systemic challenges that impact the clinical progression of novel agents like this compound. appliedclinicaltrialsonline.comppd.comnih.gov

Below is a summary of the key clinical trials for this compound:

Clinical Trial Identifier Phase Status Conditions Intervention
NCT02848001Phase 1TerminatedRelapsed or Refractory Acute Myeloid Leukemia, Relapsed or Refractory Higher-Risk Myelodysplastic SyndromesThis compound (CC-90009)
NCT04336982Phase 1TerminatedAcute Myeloid LeukemiaThis compound (CC-90009) in combination with anti-leukemia agents
NCT04297124Phase 1CompletedHealthy Male Subjects[14C]-CC-90009

Analysis of Mechanisms of Resistance to Eragidomide

Cereblon (CRBN)-Dependent Resistance Mechanisms

As the essential substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex co-opted by Eragidomide, Cereblon is a central hub for resistance. binasss.sa.crcancer.gov Any alterations that impair CRBN's function, expression, or its interaction with this compound can lead to a diminished therapeutic response.

Genetic alterations in the CRBN gene are a well-documented mechanism of resistance to CRBN-dependent degraders. binasss.sa.cr While much of the clinical data pertains to immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931), the shared mechanism of action makes these findings highly relevant to this compound. nih.gov Resistance mutations often emerge within the drug-binding domain of CRBN, preventing the molecular glue from effectively docking and inducing the conformational change required for neosubstrate recruitment. cemm.atjci.org

Studies have systematically modeled various missense mutations found in patients, revealing distinct patterns of resistance. Some mutations result in a complete loss of CRBN function, rendering all CRBN-modulating agents, including potent next-generation compounds, inactive. nih.gov Other mutations may have agent-dependent effects, where resistance to first-generation IMiDs can sometimes be overcome by more potent Cereblon E3 ligase modulators (CELMoDs) that exhibit stronger binding affinity. nih.gov Inactivating mutations, such as those creating stop codons or frameshifts, and copy number loss of the CRBN gene also represent definitive mechanisms of resistance by eliminating the production of a functional protein. nih.gov

Type of CRBN Genetic Alteration Functional Impact Effect on Drug Activity Reference
Missense Mutations (in drug-binding domain)Prevents or weakens drug binding to CRBN.Complete or partial resistance to this compound and other CRBN modulators. nih.govcemm.atjci.org
Frameshift Mutations / Stop CodonsLeads to a truncated, non-functional CRBN protein.Complete loss of CRBN function and resistance to all CRBN-dependent agents. nih.gov
Gene Copy Number LossReduced or absent CRBN protein levels.Diminished response proportional to the loss of functional protein. nih.gov

Even with a wild-type CRBN gene, insufficient protein expression can confer resistance. Downregulation of CRBN protein levels reduces the number of E3 ligase complexes available for this compound to hijack, thereby limiting the extent of GSPT1 degradation. One key mechanism leading to reduced CRBN expression is epigenetic silencing. binasss.sa.cr Research in multiple myeloma has shown that DNA hypermethylation in an active intronic enhancer region of the CRBN gene correlates with decreased CRBN mRNA and protein levels, leading to resistance to IMiDs. binasss.sa.crjci.org This epigenetic inactivation silences the gene without altering its DNA sequence and represents a significant non-mutational resistance pathway.

The production of a functional, full-length CRBN protein is critical for this compound's activity. Recent research has identified that the alternative splicing of CRBN mRNA is a key regulatory step that can be altered to induce drug resistance. nih.gov A genome-wide CRISPR-Cas9 screen identified the ILF2/ILF3 heterodimeric complex as a novel regulator of CRBN expression. nih.govresearchgate.net The knockout of either ILF2 or ILF3 was found to disrupt the normal splicing of CRBN pre-mRNA. This aberrant splicing leads to a decrease in the production of the full-length, functional CRBN protein, which in turn causes a diminished response and resistance to this compound (CC-90009). nih.govresearchgate.net

Aberrant CRBN Expression and Protein Levels

GSPT1-Specific Resistance Mechanisms

Resistance can also arise from changes in the target protein, GSPT1, that prevent its recognition and degradation by the this compound-CRL4-CRBN complex.

Mutations within the GSPT1 gene itself are a primary mechanism of acquired resistance to this compound. These mutations typically occur in the region of GSPT1 that forms the binding interface with the this compound-CRBN complex. This interface often involves a β-hairpin structural degron. biorxiv.org

A key identified resistance mutation is G575N , a single amino acid substitution. nih.gov Overexpression of GSPT1 carrying the G575N mutation has been shown to confer complete resistance to this compound-induced degradation and its subsequent cytotoxic effects. nih.govresearchgate.netresearchgate.net CRISPR-based suppressor scanning has identified a landscape of other potential resistance mutations in GSPT1 that can disrupt the ternary complex formation required for its degradation. biorxiv.org These mutations can alter the conformation of the β-hairpin degron, impeding the stable interaction between GSPT1, this compound, and CRBN. biorxiv.orgencyclopedia.pub Conversely, a partial knockdown of GSPT1 gene expression via RNA interference was found to enhance cellular sensitivity to this compound, underscoring the direct link between GSPT1 levels and drug response. researchgate.netresearchgate.net

GSPT1 Alteration Mechanism of Resistance Experimental Finding Reference
G575N MutationPrevents GSPT1 recognition and binding by the this compound-CRBN complex.Confers complete resistance to this compound-induced degradation and apoptosis. nih.govresearchgate.netresearchgate.net
β-hairpin degron mutations (e.g., S574del)Modifies the conformation of the structural degron, disrupting the ternary complex.Impairs GSPT1 degradation. biorxiv.org
Partial GSPT1 KnockdownReduces the total amount of target protein.Enhances cellular sensitivity to this compound. researchgate.netresearchgate.net

Role of Alternative Substrates and Competing Interactions

The efficiency of this compound-induced GSPT1 degradation can be influenced by the cellular environment and the presence of competing molecules. The upregulation of alternative substrates that also bind to CRBN can create a competitive environment, reducing the occupancy of CRBN by the this compound-GSPT1 complex and thereby impairing drug activity. jci.orgtandfonline.com

Furthermore, cellular signaling pathways can modulate the formation of the key ternary complex. It has been demonstrated that hyperactivation of the mTOR signaling pathway can protect cells from this compound. researchgate.netresearchgate.net This protective effect is achieved by reducing the induced binding of GSPT1 to Cereblon, which consequently limits GSPT1 degradation. nih.govresearchgate.net This finding suggests that signaling pathways can indirectly confer resistance by interfering with the fundamental protein-protein interactions required for the drug's mechanism of action.

Influence of Intrinsic Signaling Pathways on this compound Response

Intrinsic cellular signaling pathways play a crucial role in modulating the therapeutic response to the GSPT1 (G1 to S phase transition 1) degrader, this compound (also known as CC-90009). probechem.comnih.gov Among these, the mTOR (mammalian target of rapamycin) signaling pathway has been identified as a significant regulator of this compound's activity, with its hyperactivation conferring resistance by impeding the degradation of GSPT1. nih.govresearchgate.net

This compound functions as a molecular glue, coopting the CRL4^CRBN E3 ubiquitin ligase complex to selectively target GSPT1 for ubiquitination and subsequent proteasomal degradation. nih.govmedchemexpress.comambeed.cn The depletion of the GSPT1 protein, a key factor in translation termination, triggers apoptosis in cancer cells, particularly in acute myeloid leukemia (AML). nih.govnih.govresearchgate.net However, the efficacy of this process is not uniform and can be significantly diminished by the activation state of the mTOR pathway. nih.govresearchgate.net

Research utilizing genome-wide CRISPR-Cas9 screens has elucidated the specific mechanisms underlying this resistance. nih.gov These studies revealed that the hyperactivation of mTOR signaling protects cancer cells from the cytotoxic effects of this compound. nih.govresearchgate.net This protective effect is achieved by attenuating the primary mechanism of action of the drug: the degradation of GSPT1. nih.gov

The key findings from these research efforts are summarized below:

FindingDescriptionSource
mTOR Pathway as a Regulator The mTOR signaling pathway was identified as a specific regulator of cellular response to this compound. nih.gov nih.gov
Mechanism of Attenuation Hyperactivation of the mTOR pathway was shown to reduce the this compound-induced binding of GSPT1 to the cereblon (CRBN) protein. nih.govresearchgate.net nih.govresearchgate.net
Consequence of Attenuation The reduced binding between GSPT1 and CRBN leads to decreased ubiquitination and subsequent degradation of GSPT1, thereby allowing cancer cells to evade apoptosis. nih.gov nih.gov
Role of TSC1/TSC2 Complex Inactivation of the TSC1 and TSC2 proteins, which form a complex that negatively regulates mTOR, leads to mTOR hyperactivation and subsequent resistance to this compound. nih.govresearchgate.net nih.govresearchgate.net

This intrinsic resistance mechanism highlights a critical interplay between cellular signaling networks and the efficacy of targeted protein degraders. The state of the mTOR pathway can essentially dictate the vulnerability of a cancer cell to this compound by controlling the initial step of the drug's mechanism—the binding of the target protein to the E3 ligase complex. nih.gov This relationship suggests that the baseline activity of the mTOR pathway or the presence of mutations in regulators like TSC1/TSC2 could serve as potential biomarkers for predicting patient response to this compound. researchgate.net Furthermore, it raises the possibility of combination therapies, where mTOR inhibitors could be used to overcome resistance to GSPT1 degraders. nih.govlarvol.com

Structure Activity Relationship Sar Studies and Analog Development of Eragidomide

Rational Design Principles for GSPT1-Selective Molecular Glue Degraders

The rational design of GSPT1-selective molecular glue degraders like Eragidomide is a multi-faceted process rooted in the principles of targeted protein degradation. tandfonline.comannualreviews.org This strategy utilizes small molecules to induce proximity between an E3 ubiquitin ligase, in this case, Cereblon (CRBN), and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. tandfonline.comnih.govresearchgate.net

The key design principles for GSPT1-selective degraders focus on modifying the chemical scaffold to optimize the formation of a stable ternary complex between CRBN, the degrader molecule, and GSPT1. nih.gov This involves fine-tuning the interactions at the protein-protein interface created by the molecular glue. nih.gov The selectivity for GSPT1 over other neosubstrates of CRBN, such as the lymphoid transcription factors IKZF1 and IKZF3, is a critical aspect of the design process. nih.gov This is achieved by exploiting subtle differences in the surfaces of these proteins, allowing the degrader to preferentially bind to and orient GSPT1 for degradation. annualreviews.orgnih.gov

Scaffold Definition and Optimization from Precursor Compounds (e.g., CC-885)

The development of this compound began with precursor compounds, most notably CC-885. nih.gov CC-885 was identified through phenotypic screening of a library of CRBN modulators and was found to promote the degradation of GSPT1. nih.govdrughunter.com However, concerns regarding its toxicity profile prompted further exploration and optimization. nih.gov

Using CC-885 as a structural template, researchers initiated SAR studies to define a scaffold that could maintain or improve GSPT1 degradation while enhancing selectivity and reducing off-target effects. nih.gov This involved systematic modifications to the core structure. A significant breakthrough was the introduction of a difluoro acetamide (B32628) linker, which was found to maintain a favorable in vitro selectivity index. nih.gov This optimized scaffold served as the foundation for the synthesis of a focused library of analogs, ultimately leading to the identification of this compound (CC-90009) as a third-generation lead compound. nih.gov

Identification and Characterization of Structurally Optimized Analogs

Following the establishment of a promising scaffold, a focused library of analogs was synthesized and screened to identify compounds with superior properties. nih.gov This process led to the discovery of this compound, which demonstrated potent and specific degradation of GSPT1 without significantly affecting IKZF1 or IKZF3 levels. nih.gov

Further SAR studies have continued to yield new analogs with distinct properties. For instance, the development of SJ6986, which incorporates a sulfonamide function and an O-CF3 group on the terminal phenyl ring, was guided by the structural templates of both CC-885 and this compound. researchgate.netcresset-group.com Another example is LYG-409, a 2H-chromene derivative, which was identified as a potent, selective, and orally bioavailable GSPT1 degrader. nih.gov These examples highlight the ongoing efforts to refine the GSPT1 degrader scaffold for improved therapeutic potential. researchgate.netnih.gov

Comparative Analysis of Structure-Activity Profiles with Other CELMoD Agents (e.g., IKZF1/3 degraders)

A key aspect of this compound's development is its selectivity for GSPT1 over other well-known Cereblon E3 Ligase Modulation Drug (CELMoD) targets like IKZF1 and IKZF3. nih.gov The immunomodulatory drugs (IMiDs) thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), for instance, primarily induce the degradation of these two transcription factors. nih.gov

The structural basis for this selectivity lies in the specific interactions between the degrader, CRBN, and the respective neosubstrate. The thalidomide-based scaffold, with its glutarimide (B196013) moiety, binds to a hydrophobic pocket in CRBN. acs.org Modifications to the phthaloyl ring of this scaffold influence the binding specificity for different neosubstrates. acs.org

In the case of this compound, the modifications originating from the CC-885 scaffold create a new protein-protein interface that preferentially recruits GSPT1. nih.gov In contrast, the scaffolds of IKZF1/3 degraders like lenalidomide and pomalidomide are optimized for interaction with those specific transcription factors. nih.govbiorxiv.org This is further exemplified by the development of compounds like CC-92480 and iberdomide (B608038) (CC-220), which were specifically designed for potent and selective degradation of IKZF1 and IKZF3. nih.govoncologypipeline.com

A comparative analysis of the SAR profiles reveals that subtle changes in the chemical structure of the molecular glue can dramatically alter its neosubstrate specificity.

Table 1: Comparative Activity of Select CELMoD Agents

Compound Primary Target(s) Key Structural Features
This compound (CC-90009) GSPT1 Difluoro acetamide linker derived from CC-885 scaffold nih.gov
Lenalidomide IKZF1, IKZF3 4-amino-isoindoline ring nih.govacs.org
Pomalidomide IKZF1, IKZF3 4-amino-isoindoline ring with additional modifications nih.govacs.org
CC-885 GSPT1 5-substituted isoindoline–glutarimide nih.gov
Iberdomide (CC-220) IKZF1, IKZF3 4'-arylmethoxy isoindoline–glutarimide nih.gov
CC-92480 IKZF1, IKZF3 Arylpiperazine modification nih.gov
SJ6986 GSPT1 Sulfonamide function and O-CF3 group on the terminal phenyl researchgate.net

| LYG-409 | GSPT1 | 2H-chromene derivative nih.gov |

Computational and Experimental Approaches in SAR Elucidation

The elucidation of the SAR for this compound and its analogs has been a synergistic effort combining computational and experimental approaches. cresset-group.comoncodesign-services.com

Computational methods have played a crucial role in the rational design process. tandfonline.comresearchgate.net Molecular docking and modeling have been used to predict how different analogs will bind to CRBN and interact with GSPT1, helping to prioritize compounds for synthesis. researchgate.netcresset-group.comresearchgate.net These in silico techniques allow for the visualization of the ternary complex and the identification of key interactions that drive potency and selectivity. cresset-group.com

Experimental approaches are essential for validating the computational predictions and providing concrete data on the activity of the synthesized compounds. oncodesign-services.com Key experimental techniques include:

Cell-based phenotypic screens: Used in the initial discovery of CC-885 and for screening analog libraries for antiproliferative activity. nih.govdrughunter.com

Biochemical and biophysical assays: Time-resolved fluorescence energy transfer (TR-FRET) and other binding assays are used to quantify the affinity of the compounds for CRBN. nih.gov

Proteomics and immunoblotting: These methods are used to confirm the degradation of the target protein (GSPT1) and to assess the selectivity against other proteins like IKZF1 and IKZF3. nih.govresearchgate.net

X-ray crystallography: Provides high-resolution structural information of the ternary complex, offering invaluable insights into the molecular interactions that underpin the mechanism of action. acs.org

By integrating these computational and experimental strategies, researchers have been able to systematically explore the SAR of GSPT1 degraders, leading to the successful development of this compound and a pipeline of promising new analogs. researchgate.netcresset-group.com

Future Research Directions and Expanding Therapeutic Potential of Eragidomide and Gspt1 Degraders

Strategic Integration into Advanced Targeted Protein Degradation Modalities

The evolution of targeted protein degradation (TPD) offers exciting avenues for enhancing the efficacy and specificity of GSPT1-targeting agents. thno.orgnih.gov A significant advancement is the development of degrader-antibody conjugates (DACs), which combine the precision of antibodies with the catalytic nature of molecular glue degraders. orumrx.comresearchgate.net This approach aims to deliver GSPT1 degraders specifically to cancer cells, thereby minimizing off-target effects and widening the therapeutic window.

Orum Therapeutics, for instance, has been developing DACs that conjugate a GSPT1 degrader to a tumor-targeting antibody. orumrx.comorumrx.com Their TPD²® approach aims for dual-precision targeting. orumrx.com One such candidate, ORM-5029, was designed to target HER2-expressing solid tumors. orumrx.com Another, ORM-6151 (BMS-986497), targets CD33, a myeloid-associated antigen, for the treatment of AML. aacrjournals.org More recently, Orum nominated ORM-1153, a DAC targeting GSPT1 and an undisclosed tumor-associated antigen for hematologic malignancies, after discontinuing the development of ORM-5029. orumrx.com These next-generation modalities represent a strategic shift from systemic administration to targeted delivery, which could prove crucial for indications where selective expression of the target antigen can be exploited.

Another advanced modality is the development of dual-degraders. For example, BTX-1188 is a first-in-class oral molecular glue that concurrently degrades both GSPT1 and the transcription factors IKZF1/3. ascopubs.org This dual action could offer a synergistic anti-tumor effect in hematologic malignancies and solid tumors. ascopubs.org Similarly, the development of a dual MYC and GSPT1 protein degrader, GT19630, targets a co-regulatory feedback loop between these two proteins, showing high activity in various cancer models. biorxiv.org

Exploration of Novel Combination Therapies to Overcome Resistance

A key strategy to enhance the efficacy of GSPT1 degraders and overcome potential resistance is through combination therapies. Cancer cells often develop resistance to single-agent treatments, and combining drugs with different mechanisms of action can produce synergistic effects and prevent relapse. patsnap.comresearchgate.net

Preclinical studies have shown that GSPT1 inhibitors can enhance the effectiveness of DNA-damaging agents. patsnap.com For AML, combination trials have been explored. A Phase 1b trial (NCT04336982) was designed to evaluate the safety and efficacy of eragidomide in combination with other anti-leukemia agents. patsnap.com Although this trial was terminated due to business objectives changing, the rationale for combination therapy remains strong. larvol.com

Future research will likely focus on rationally designed combinations. For instance, combining GSPT1 degraders with inhibitors of other key survival pathways in cancer cells could be a promising approach. The development of resistance to menin inhibitors in KMT2A-rearranged and NPM1c AML has led to exploring combinations with IKAROS degraders like mezigdomide, which has shown synergistic effects. ashpublications.org Similar strategies could be applied to GSPT1 degraders, pairing them with agents that target parallel or downstream pathways to create synthetic lethality and prevent the emergence of resistant clones.

Development of Next-Generation GSPT1 Degraders with Enhanced Profiles

The development of this compound, which was rationally designed from its predecessor CC-885, illustrates the potential for iterative improvement in molecular glue degraders. nih.govacs.org The goal is to create next-generation GSPT1 degraders with improved potency, selectivity, and pharmacokinetic properties.

Researchers are actively designing and synthesizing new series of GSPT1 molecular glue degraders. For example, a 2H-chromene derivative, LYG-409, has been identified as a potent, selective, and orally bioavailable GSPT1 degrader with significant antitumor activity in preclinical models of AML and prostate cancer. patsnap.com Another compound, 7d, a derivative of this compound, has shown superior efficacy in degrading GSPT1 in castration-resistant prostate cancer (CRPC) cells. larvol.com

Furthermore, companies like Monte Rosa Therapeutics are developing GSPT1 degraders such as MRT-2359, which is in clinical trials for MYC-driven solid tumors. aacrjournals.orgfrontiersin.org Preclinical data for MRT-2359 shows potent GSPT1 degradation and anti-tumor activity at low doses. aacrjournals.org The discovery of novel compounds with enhanced profiles, such as C-14207 with excellent pharmacokinetic properties and efficacy in a non-small cell lung cancer (NSCLC) model, highlights the ongoing efforts to optimize this class of drugs. aacrjournals.org

The development of dual-degraders also represents a next-generation approach. BTX-1188, a dual degrader of GSPT1 and IKZF1/3, and DP-15, a dual BRD4 and GSPT1 degrader, are examples of innovative compounds designed to have enhanced anti-tumor effects in hematological malignancies. ascopubs.orglarvol.com

Investigating Broader Therapeutic Applications Beyond Hematologic Malignancies

While the initial clinical focus for this compound was on hematologic malignancies like AML, the role of GSPT1 in various cellular processes suggests its potential as a therapeutic target in a wider range of diseases. frontiersin.orgresearchgate.net GSPT1 is overexpressed in several solid tumors, including gastric, breast, and liver cancers, making it a viable target for degradation in these contexts. frontiersin.orgresearchgate.net

Preclinical studies have demonstrated the potential of GSPT1 degraders in solid tumors. For instance, the GSPT1 degrader LYG-409 has shown significant tumor growth inhibition in a prostate cancer xenograft model. patsnap.com Furthermore, GSPT1 degradation appears to be particularly cytotoxic to MYC-driven cancers, which include various solid tumors with a dependency on translation. aacrjournals.org The clinical trial for MRT-2359 is actively recruiting patients with MYC-driven solid tumors, such as lung cancer. frontiersin.orgaacrjournals.org

Beyond oncology, the fundamental role of GSPT1 in protein synthesis and cell cycle regulation suggests that its modulation could be relevant in other proliferative diseases, such as certain autoimmune and fibrotic conditions. patsnap.com However, research in these areas is still in the early stages and requires further investigation. patsnap.com

Contribution to the Advancement of Molecular Glue Degrader Science

The discovery and development of this compound and other GSPT1 degraders have significantly contributed to the broader field of molecular glue science. nih.govdrughunter.com The journey from the serendipitous discovery of thalidomide's mechanism to the rational design of selective degraders like this compound marks a major inflection point in drug discovery. nih.govbiospace.com

This progress has spurred increased investment and research into molecular glues, which are attractive due to their smaller size and more favorable drug-like properties compared to other protein degrader technologies like PROTACs. drughunter.combiospace.comdrugdiscoverytrends.com The study of how molecules like this compound induce novel protein-protein interactions between the E3 ligase and the target protein provides fundamental insights into the structural biology and chemistry of this process. acs.org

Ongoing research aims to develop scalable chemical profiling methods and computational approaches, including machine learning, to rationally discover and design new molecular glues for a wide array of "undruggable" targets. biosynth.compluto.im The ability to evolve new degrons and molecular glue complexes in the lab opens up possibilities for creating highly specific tools to study protein function and validate new therapeutic targets. broadinstitute.org The continued exploration of GSPT1 degraders will undoubtedly fuel further innovation, expanding the repertoire of E3 ligases that can be hijacked and the range of diseases that can be treated with this transformative therapeutic modality. pluto.imevotec.com

Q & A

Q. What is the molecular mechanism of Eragidomide in targeting acute myeloid leukemia (AML) cells?

this compound functions as a CRBN-based molecular glue that selectively recruits GSPT1 (G1 to S phase transition protein 1) to the CRL4<sup>CRBN</sup> E3 ubiquitin ligase complex, leading to GSPT1 ubiquitination and proteasomal degradation. This degradation disrupts protein translation, induces apoptosis in AML cells, and reduces leukemia stem cell viability . In vitro studies demonstrate potent anti-proliferative activity (IC50 in picomolar range) across AML cell lines (e.g., HL-60, MOLM-13), with minimal cytotoxicity in non-cancerous cells like PBMCs .

Q. How can researchers validate the specificity of this compound for GSPT1 degradation in cellular models?

  • CRISPR/Cas9 knockout : Validate dependency on CRBN by using CRBN-knockout AML cell lines. Loss of this compound-induced apoptosis in CRBN<sup>-/-</sup> cells confirms target specificity .
  • Rescue experiments : Overexpress a degradation-resistant GSPT1 mutant (e.g., GSPT1<sup>D203N</sup>) to test whether apoptosis is mitigated .
  • Proteomic profiling : Use mass spectrometry to confirm selective degradation of GSPT1 and rule off-target effects .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

A validated LC-MS/MS protocol is essential:

  • Sample preparation : Protein precipitation with acetonitrile (4:1 v/v) followed by centrifugation (12,000 rpm, 4°C, 5 min) .
  • Calibration range : 5–10,000 pg/mL in plasma, with linearity (r = 0.9995) and accuracy (95.96–104.3%) .
  • Sensitivity : Lower limit of quantification (LLOQ) at 10 pg/mL with ≤15% CV in precision .

Advanced Research Questions

Q. How should researchers address contradictory clinical trial outcomes for this compound in AML?

Celgene’s Phase I/II trials (NCT02848001, NCT04336982) reported heterogeneous responses :

  • In vivo data : 45.7% of AML patient-derived xenografts (PDXs) showed >75% reduction in leukemic engraftment, while 25.7% were non-responsive .
  • Potential factors : Variability in CRBN expression, GSPT1 mutation status, or co-occurring MYC dysregulation. Integrate biomarker stratification (e.g., CRBN mRNA levels) in trial designs .
  • Methodological recommendation : Use single-cell RNA sequencing to identify resistant subclones and correlate with proteasome activity .

Q. What experimental strategies can optimize this compound’s pharmacokinetic/pharmacodynamic (PK/PD) profile in preclinical models?

  • Dosing regimen : In NOD/SCID mice, 2.5 mg/kg BID for 4 weeks achieved sustained tumor suppression .
  • Bioanalytical validation : Monitor plasma concentrations using LC-MS/MS to ensure target engagement .
  • PD markers : Quantify GSPT1 degradation via Western blot or flow cytometry in bone marrow aspirates .

Q. How can researchers investigate resistance mechanisms to this compound in AML?

  • CRBN mutations : Screen for CRBN<sup>I391V</sup> or CRBN<sup>W385A</sup>, which impair this compound-CRBN binding .
  • Compensatory pathways : Analyze MYC or NF-κB activation in resistant cells using RNA-seq .
  • Combination therapy : Test synergy with BCL-2 inhibitors (e.g., venetoclax) to overcome apoptosis resistance .

Q. What methodologies are critical for assessing this compound’s impact on leukemia stem cells (LSCs)?

  • Xenotransplantation assays : Transplant primary AML cells into immunodeficient mice and track LSC persistence post-Eragidomide treatment .
  • Colony-forming unit (CFU) assays : Quantify LSC self-renewal capacity in methylcellulose cultures .
  • Metabolic profiling : Use Seahorse assays to compare oxidative phosphorylation in LSCs vs. bulk AML cells .

Methodological Tables

Table 1. Key Parameters for this compound Bioanalysis

ParameterValue/Description
Linearity range5–10,000 pg/mL (r = 0.9995)
Extraction recovery≥91% (low and high concentrations)
Matrix effect98.2–107.9% (minimal ion suppression)
Precision (CV%)≤15% at LLOQ (10 pg/mL)

Table 2. In Vivo Efficacy of this compound in PDX Models

Response Category% of PDXs (n=35)Leukemic Engraftment Reduction
High responders45.7%>75%
Moderate responders28.6%45–75%
Non-responders25.7%<25%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.